

INBRX-121 Non-Human Primate Safety and Tolerability Technical Support Center

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Compound of Interest

Compound Name: NK 121

Cat. No.: B1140023

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the safety and tolerability of INBRX-121 in non-human primates. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the maximum tolerated dose of INBRX-121 in non-human primates?

A1: INBRX-121 has been shown to be well-tolerated in cynomolgus monkeys with no overt signs of toxicity observed up to the highest administered dose of 30 mg/kg.[1][2]

Q2: What are the expected pharmacokinetic parameters of INBRX-121 in non-human primates?

A2: An exploratory pharmacokinetics study involving single intravenous injections of INBRX-121 in non-human primates demonstrated good tolerability after 14 days.[3] The key pharmacokinetic parameters are summarized in the table below.

Q3: What is the mechanism of action of INBRX-121?

A3: INBRX-121 is a molecular targeted cytokine designed to deliver interleukin-2 (IL-2) specifically to Natural Killer (NK) cells.[1] It achieves this by using a single-domain antibody that

targets the NKp46 receptor, which is expressed on NK cells.[1][3] This targeted delivery is intended to enhance the anti-tumor activity of NK cells.[1][2]

Q4: What are the expected pharmacodynamic effects of INBRX-121 in non-human primates?

A4: INBRX-121 has been observed to safely expand the NK cell population in a dose-dependent manner, with up to a 12-fold increase noted in non-human primates.[4] In vivo studies have also shown increased intra-tumoral NK cell accumulation and the upregulation of NK cell activation markers.[1][2]

Q5: Has any off-target activity of INBRX-121 been observed?

A5: In vitro studies have shown that INBRX-121 induces dose-dependent STAT5 phosphorylation and proliferation specifically in NK cells.[1] No NKp46-independent activity was observed at concentrations more than three magnitudes higher than what is required for NK cell activity, suggesting a high degree of specificity.[1]

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Action |
|--|--|---|
| Lower than expected NK cell expansion. | Suboptimal dosage, issues with formulation, or animal-specific variability. | Verify the dosage calculation and the integrity of the INBRX-121 formulation. Consider a dose-escalation study to determine the optimal dose for the specific cohort. |
| Unexpected signs of toxicity at lower doses. | Improper administration, contamination of the drug product, or pre-existing health conditions in the animal. | Review the administration protocol to ensure it was followed correctly. Test the drug product for any potential contaminants. Conduct a thorough health screening of the animals prior to dosing. |
| High inter-animal variability in pharmacokinetic data. | Differences in animal age, weight, or metabolism. | Ensure the animal cohort is as homogenous as possible in terms of age and weight. Increase the number of animals per group to improve statistical power and account for biological variability. |
| Inconsistent pharmacodynamic effects. | Issues with the timing of sample collection or the assays used to measure NK cell activation. | Standardize the time points for blood draws and tissue collection post-administration. Validate the assays used for measuring NK cell activation markers and proliferation to ensure consistency and reproducibility. |

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of INBRX-121 in Non-Human Primates Following a Single Intravenous Injection[3]

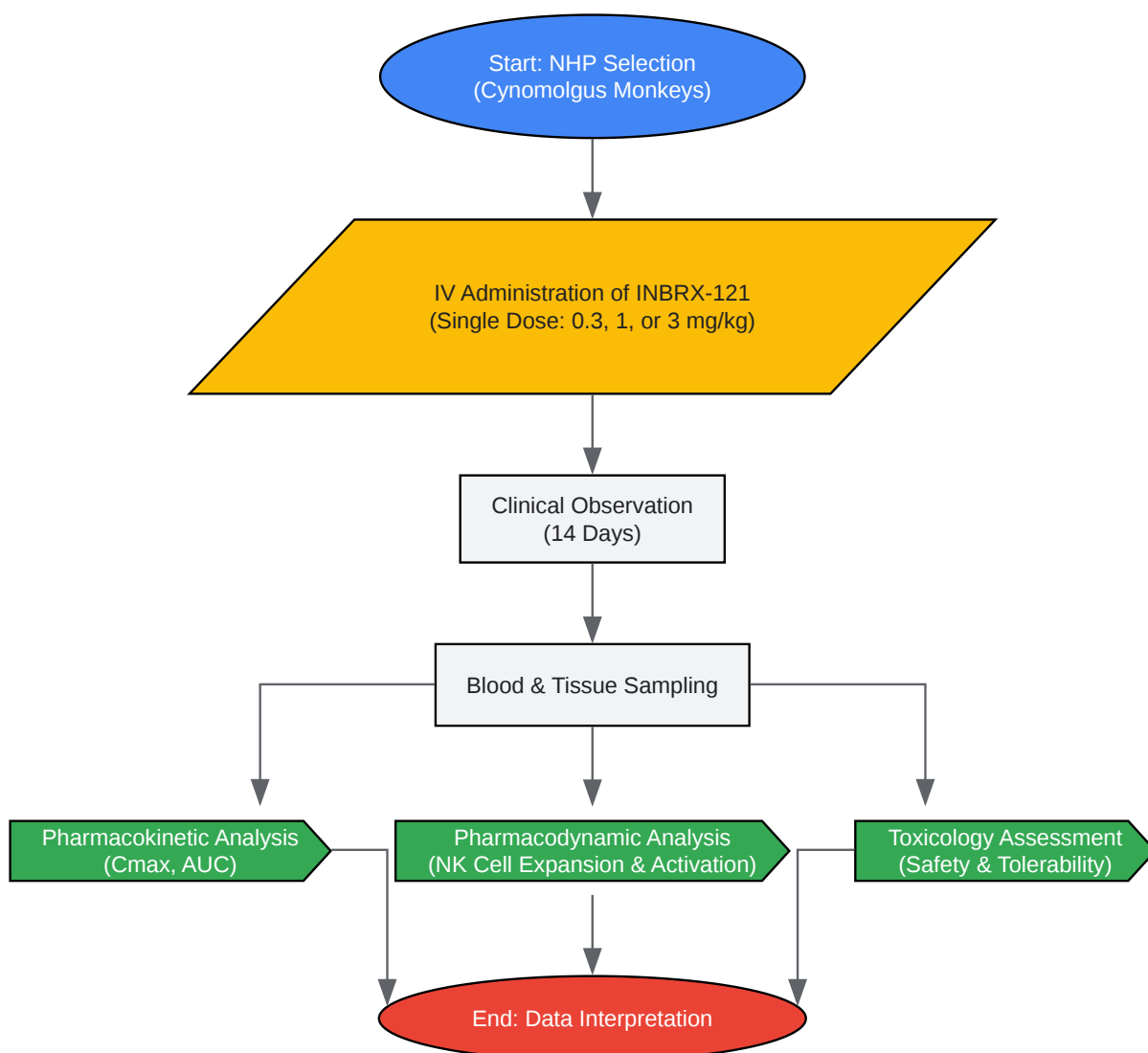
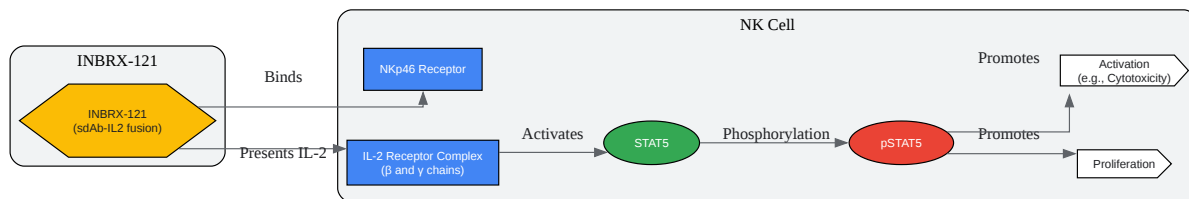
| Dose (mg/kg) | Cmax (mcg/mL) | AUC (mcg·h/mL) |
|--------------|---------------|----------------|
| 0.3 | 8 | 272 |
| 1 | 27 | 1016 |
| 3 | 67 | 2505 |

Experimental Protocols

Pharmacokinetic Study Protocol

- Animal Model: Cynomolgus monkeys.
- Groups: Three groups of animals, each receiving a different single intravenous dose of INBRX-121 (0.3, 1, and 3 mg/kg).[\[3\]](#)
- Administration: INBRX-121 is administered as a single bolus intravenous injection.
- Blood Sampling: Blood samples are collected at predetermined time points post-injection (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 168, and 336 hours).
- Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
- Analysis: The concentration of INBRX-121 in plasma samples is determined using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: Pharmacokinetic parameters, including Cmax and AUC, are calculated from the plasma concentration-time data using appropriate software.

Visualizations



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